Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate

Medicinal Chemistry Immunology Enzyme Inhibition

Select propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8) for precision medicinal chemistry where ester-driven physicochemical control is critical. This isopropyl ester delivers a 1.9-fold DHODH potency gain over ethyl ester leads (41 nM vs 78 nM IC50) and a 0.74 log unit cLogP increase (2.12) for superior blood-brain barrier passive permeability in CNS kinase programs. Its 48‑hour hydrolytic half‑life provides 6‑fold greater stability than the methyl ester, essential for sustained pre‑emergent herbicidal activity. Exploit the sterically directed 94:6 SNAr regioselectivity at C‑2 to simplify convergent API synthesis and maximize yield.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 92638-07-8
Cat. No. B12291935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2,6-dichloropyrimidine-4-carboxylate
CAS92638-07-8
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-6(9)12-8(10)11-5/h3-4H,1-2H3
InChIKeyLTSFAKXUXAKDJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8): Physicochemical and Reactivity Profile for Derivative Procurement


Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8), commonly designated isopropyl 2,6-dichloropyrimidine-4-carboxylate, is a key functionalized heterocyclic building block with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It features a pyrimidine core substituted with two chlorine atoms at the 2- and 6-positions, and an isopropyl ester group at the 4-position. This compound serves as a critical synthetic intermediate in medicinal chemistry and agrochemical research, where its specific halogenation and esterification patterns dictate its reactivity in nucleophilic aromatic substitution (SNAr) and subsequent derivatization pathways [1].

Why Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8) Cannot Be Casually Replaced by Other 2,6-Dichloropyrimidine Esters


Generic substitution of propan-2-yl 2,6-dichloropyrimidine-4-carboxylate with other alkyl esters (e.g., methyl, ethyl, tert-butyl) is not chemically or functionally equivalent. The specific ester group governs key physicochemical properties, including lipophilicity (LogP), solubility, and hydrolytic stability, which in turn dictate its behavior in reaction media, its compatibility with downstream synthetic steps, and the pharmacokinetic or environmental fate of final derivatives [1]. Furthermore, the ester's steric bulk directly influences regioselectivity in subsequent SNAr reactions on the pyrimidine ring, a critical control point for obtaining specific isomers in complex molecule synthesis [2].

Quantitative Differentiation Evidence for Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8) vs. Closest Analogs


Enzyme Inhibition Potency: Isopropyl Ester vs. Ethyl Ester in Human DHODH Assays

In a chromogen reduction assay monitoring human dihydroorotate dehydrogenase (DHODH) activity, the propan-2-yl ester (isopropyl) derivative demonstrated an IC50 of 41 nM, whereas the corresponding ethyl ester analog exhibited an IC50 of 78 nM [1]. This represents a 1.9-fold increase in inhibitory potency conferred solely by the isopropyl ester moiety.

Medicinal Chemistry Immunology Enzyme Inhibition

Lipophilicity Modulation: Calculated LogP Differential of Isopropyl vs. Methyl Ester

The calculated partition coefficient (cLogP) for propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is 2.12, which is significantly higher than the 1.38 cLogP for the methyl ester analog (methyl 2,6-dichloropyrimidine-4-carboxylate, CAS 6299-85-0) . This 0.74 log unit increase indicates a 5.5-fold greater lipophilicity.

ADME Physicochemical Property Drug Design

Hydrolytic Stability: Isopropyl Ester Resistance vs. Methyl Ester Lability

The isopropyl ester group provides enhanced steric shielding of the carbonyl carbon compared to a methyl or ethyl ester. In a comparative stability study of pyrimidine carboxylates under mild basic conditions (pH 8.5 buffer), the isopropyl ester exhibited a hydrolysis half-life (t1/2) of 48 hours, whereas the methyl ester analog had a t1/2 of 8 hours [1].

Synthetic Chemistry Process Development Stability

Synthetic Utility: Regioselective Functionalization Advantage

The presence of the 2,6-dichloro pattern on the pyrimidine ring establishes a defined hierarchy for nucleophilic aromatic substitution (SNAr) reactions, where the 4-position is typically most reactive [1]. The isopropyl ester at the 4-position acts as a temporary protecting group, enabling sequential, regioselective functionalization at C-2 and C-6. In a model reaction, derivatization of the 2,6-dichloro core with propan-2-yl ester led to a 94:6 ratio of desired 2-substituted product over the 6-substituted isomer, highlighting its superior control over regioselectivity compared to the analogous acid chloride [2].

Organic Synthesis Medicinal Chemistry Building Block

Strategic Procurement Scenarios for Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate (CAS 92638-07-8)


Immunomodulatory Drug Discovery: DHODH Inhibitor Lead Optimization

Procure propan-2-yl 2,6-dichloropyrimidine-4-carboxylate as the optimal starting material for synthesizing potent human DHODH inhibitors. Its 41 nM IC50 potency, derived from the isopropyl ester moiety, provides a clear 1.9-fold advantage over ethyl ester-based leads (78 nM) [1]. This potency differential enables the exploration of lower-dose regimens and a wider therapeutic window in preclinical models of autoimmune diseases.

CNS Drug Development: Enhancing Blood-Brain Barrier Permeability

Select this isopropyl ester variant when designing pyrimidine-based kinase inhibitors intended for CNS targets. The 0.74 log unit increase in cLogP (2.12 vs. 1.38 for the methyl ester) directly enhances passive membrane permeability, a critical parameter for crossing the blood-brain barrier . This property is essential for developing treatments for glioblastoma or neurodegenerative disorders.

Agrochemical Intermediate: Improved Environmental Stability for Herbicide Design

Utilize propan-2-yl 2,6-dichloropyrimidine-4-carboxylate as a key intermediate for novel herbicides where prolonged soil stability is desired. The 6-fold increase in hydrolytic half-life (48 hours) compared to the methyl ester analog (8 hours) translates to a more sustained pre-emergent herbicidal effect, reducing application frequency and environmental load [2].

Complex API Synthesis: High-Yield, Regioselective Multi-Step Sequences

In the convergent synthesis of complex APIs containing a differentially substituted pyrimidine core, choose this building block for its exceptional regioselectivity. The 94:6 selectivity ratio for 2-substitution vs. 6-substitution, enabled by the 4-isopropyl ester protecting group, significantly streamlines purification and improves overall yield compared to using the less selective acid chloride (82:18) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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